![molecular formula C16H10Cl2F3NO2 B12860759 (E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid CAS No. 94133-64-9](/img/structure/B12860759.png)
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the use of a Wittig reaction to form the double bond in the prop-2-enoic acid moiety. The starting materials might include 2-amino-4-(trifluoromethyl)benzaldehyde and 2,4-dichlorobenzyltriphenylphosphonium chloride. The reaction conditions often require a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Saturated derivatives with no double bonds.
Substitution: Compounds with different substituents replacing the chlorine atoms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which (E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid exerts its effects depends on its specific application. For instance, if it is used as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation. The molecular targets could include cyclooxygenase (COX) enzymes or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
相似化合物的比较
Similar Compounds
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enoic acid: Lacks the dichloro substituents.
(E)-2-[2-amino-4-methylphenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid: Lacks the trifluoromethyl group.
Uniqueness
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid is unique due to the presence of both trifluoromethyl and dichloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
CAS 编号 |
94133-64-9 |
|---|---|
分子式 |
C16H10Cl2F3NO2 |
分子量 |
376.2 g/mol |
IUPAC 名称 |
(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10Cl2F3NO2/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(6-14(11)22)16(19,20)21/h1-7H,22H2,(H,23,24)/b12-5+ |
InChI 键 |
HLPCUGIVUZTSQH-LFYBBSHMSA-N |
手性 SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


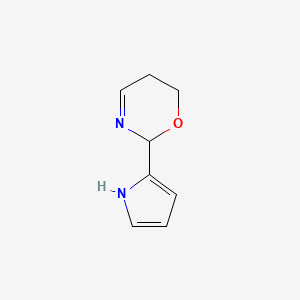
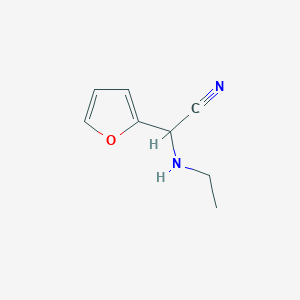
-](/img/structure/B12860689.png)
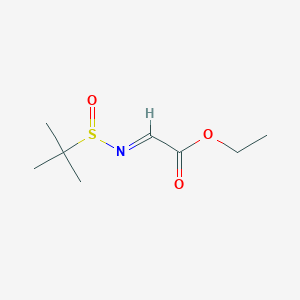
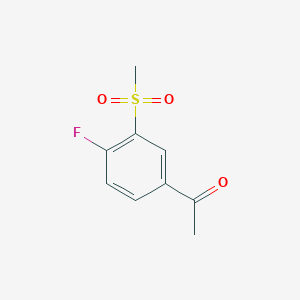
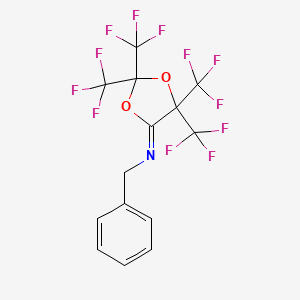
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
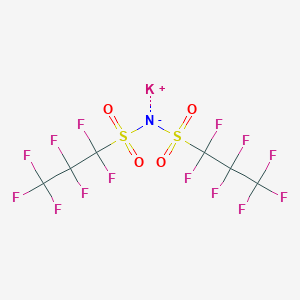
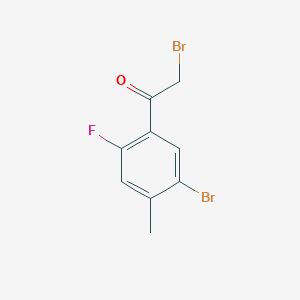
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
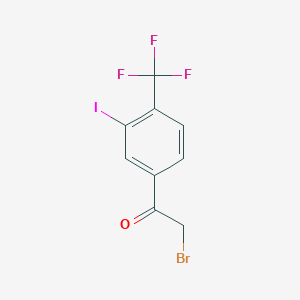
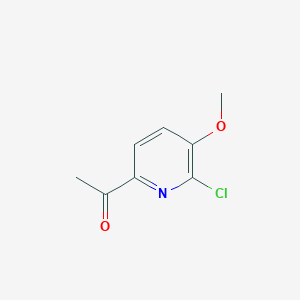
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
